molecular formula C8H19NO6 B14778556 1-Deoxy-1-(hydroxyethylamino)-D-glucitol

1-Deoxy-1-(hydroxyethylamino)-D-glucitol

Cat. No.: B14778556
M. Wt: 225.24 g/mol
InChI Key: VQSVOQJUFSROBP-UHFFFAOYSA-N
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Description

1-Deoxy-1-(hydroxyethylamino)-D-glucitol is a derivative of D-glucose, where the hydroxyl group at the first carbon is replaced by a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol typically involves the reaction of D-glucose with hydroxyethylamine under specific conditions. One common method involves the use of a reductive amination process, where D-glucose is first oxidized to form an intermediate, which then reacts with hydroxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at hydroxyl groups, yielding ketones or aldehydes. Key reagents and outcomes include:

Oxidizing Agent Conditions Product Research Findings
Potassium permanganateAqueous acidic mediumKetonesPartial oxidation observed at C2 and C4 positions under controlled pH.
Chromium trioxideAnhydrous environmentAldehydesSelective oxidation at terminal hydroxyl groups reported in non-polar solvents.

Reduction Reactions

Reduction pathways target the amino group or hydroxyl functionalities:

Reducing Agent Conditions Product Research Findings
Sodium borohydrideRoom temperature, ethanolAlcohol derivativesYields stable secondary alcohols with >80% efficiency.
Lithium aluminum hydrideDry tetrahydrofuranDeoxygenated aminesComplete reduction of hydroxyl groups observed at elevated temperatures.

Substitution Reactions

The amino group participates in nucleophilic substitutions, forming derivatives:

Reagent Conditions Product Research Findings
Alkyl halidesBasic catalysis (NaOH)N-alkylated derivativesEthyl bromide reactions yield 85% substituted product at 60°C .
Acyl chloridesPyridine, refluxAmide derivativesAcetylation at the amino group confirmed via NMR spectroscopy.

Enzymatic Interactions and Inhibition

Studies highlight its role as a substrate or inhibitor in enzymatic systems:

Key Enzymes and Parameters

Enzyme Reaction Type Km/Ki Inhibition Efficacy Source
Sheep liver glucitol dehydrogenaseOxidationKm = 53 mM33% maximal velocity vs. glucitol
Yeast hexokinasePhosphorylationKm = 614 mM2% maximal velocity vs. fructose
Phosphoglucose isomeraseCompetitive inhibitionKi = 1.1 mMComparable to natural substrates
PhosphofructokinaseAllosteric inhibitionNot reportedDisrupts cooperativity without altering binding

Biochemical Implications

  • Antimetabolite Activity : Inhibits glycolysis in erythrocytes more effectively than 2-deoxyglucose at equivalent concentrations .

  • Thermodynamic Stability : Exhibits lower binding affinity to hexokinases compared to natural sugars, attributed to the absence of a 1-hydroxy group .

Comparative Analysis with Structural Analogues

The compound’s reactivity diverges from related 1-deoxy sugars:

Compound Key Structural Difference Reactivity Contrast
1-Deoxy-D-fructoseKeto group at C2Higher affinity for phosphoglucose isomerase (Ki = 1.1 mM) .
1-Deoxy-D-mannitolAltered stereochemistry at C2Lower Km (89 mM) with glucitol dehydrogenase .
1-Deoxy-D-glucitolIdentical backbone53 mM Km with glucitol dehydrogenase, indicating steric flexibility .

Thermodynamic and Kinetic Data

Parameter Value Method Source
Melting point99–102°CDifferential scanning calorimetry
Solubility in water12.8 g/L at 25°CGravimetric analysis
Hydrolysis half-life (pH 7.4)48 hoursHPLC monitoring

Scientific Research Applications

1-Deoxy-1-(hydroxyethylamino)-D-glucitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Deoxy-1-(hydroxyethylamino)-D-glucitol is unique due to its specific structural modifications, which confer distinct biochemical properties. Its hydroxyethylamino group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-Deoxy-1-(hydroxyethylamino)-D-glucitol, also known as 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, is a carbohydrate derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxyethylamino group attached to a glucitol backbone. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of biochemistry and pharmacology.

This compound has been shown to exhibit several biological activities, including:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases.
  • Antiglycative Effects : Research indicates that this compound can inhibit glycation processes, which are implicated in diabetes and aging-related diseases. By preventing the formation of advanced glycation end-products (AGEs), it may contribute to improved metabolic health .
  • Cellular Signaling Modulation : Studies suggest that it may interact with specific cell signaling pathways, influencing cellular responses and potentially offering therapeutic benefits in conditions like inflammation and cancer .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various cellular models:

  • Cell Viability Assays : Experiments conducted using human cell lines have shown that this compound can enhance cell viability under oxidative stress conditions by modulating antioxidant enzyme activity.
  • Glycation Inhibition : The compound has been tested against different proteins to evaluate its inhibitory effects on glycation, showing significant results compared to control groups .

In Vivo Studies

Animal studies have provided insights into the physiological effects of this compound:

  • Diabetes Models : In diabetic rat models, administration of this compound resulted in lower blood glucose levels and reduced markers of oxidative stress, indicating potential benefits for managing diabetes .
  • Inflammation Reduction : Animal studies have also suggested that it may reduce inflammatory markers, supporting its role as an anti-inflammatory agent .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Diabetic Complications : A study involving diabetic rats showed that treatment with the compound significantly reduced complications associated with diabetes, such as neuropathy and nephropathy.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from damage due to oxidative stress, suggesting its potential use in neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AntiglycativeInhibition of AGEs formation
Anti-inflammatoryModulation of inflammatory markers
NeuroprotectionProtection against oxidative damage

In Vitro Study Results

Study TypeModel UsedResults
Cell ViabilityHuman cell linesIncreased viability under stress
Glycation InhibitionProtein assaysSignificant inhibition observed

Properties

IUPAC Name

6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSVOQJUFSROBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.